molecular formula C16H24BrNZn B14870579 4-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylZinc bromide

4-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylZinc bromide

Cat. No.: B14870579
M. Wt: 375.7 g/mol
InChI Key: ZBXOPJKQUSCSGM-UHFFFAOYSA-M
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Description

4-[(2,2,6,6-TETRAMETHYL-1-PIPERIDINO)METHYL]PHENYLZINC BROMIDE, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various organic synthesis reactions. This compound is particularly valuable in the field of organometallic chemistry due to its reactivity and ability to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,2,6,6-TETRAMETHYL-1-PIPERIDINO)METHYL]PHENYLZINC BROMIDE typically involves the reaction of 4-bromomethylbenzene with 2,2,6,6-tetramethylpiperidine in the presence of a zinc reagent. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the zinc compound. The general reaction scheme is as follows:

4-bromomethylbenzene+2,2,6,6-tetramethylpiperidine+Zn4-[(2,2,6,6-TETRAMETHYL-1-PIPERIDINO)METHYL]PHENYLZINC BROMIDE\text{4-bromomethylbenzene} + \text{2,2,6,6-tetramethylpiperidine} + \text{Zn} \rightarrow \text{this compound} 4-bromomethylbenzene+2,2,6,6-tetramethylpiperidine+Zn→4-[(2,2,6,6-TETRAMETHYL-1-PIPERIDINO)METHYL]PHENYLZINC BROMIDE

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(2,2,6,6-TETRAMETHYL-1-PIPERIDINO)METHYL]PHENYLZINC BROMIDE undergoes various types of reactions, including:

    Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.

    Oxidation: Can be oxidized to form corresponding ketones or alcohols.

    Reduction: Can be reduced to form hydrocarbons.

Common Reagents and Conditions

    Nucleophilic substitution: Typically involves electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed

    Nucleophilic substitution: Formation of new carbon-carbon bonds, leading to complex organic molecules.

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of hydrocarbons.

Scientific Research Applications

4-[(2,2,6,6-TETRAMETHYL-1-PIPERIDINO)METHYL]PHENYLZINC BROMIDE is used in various scientific research applications, including:

    Organic Synthesis: Used as a reagent in the formation of carbon-carbon bonds.

    Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: Utilized in the preparation of polymers and advanced materials.

    Catalysis: Acts as a catalyst in various organic reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism of action of 4-[(2,2,6,6-TETRAMETHYL-1-PIPERIDINO)METHYL]PHENYLZINC BROMIDE involves the formation of a reactive organozinc intermediate. This intermediate can undergo nucleophilic attack on electrophiles, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved include:

    Electrophilic centers: The organozinc intermediate targets electrophilic centers in organic molecules.

    Reaction pathways: The compound follows typical organometallic reaction pathways, including oxidative addition and reductive elimination.

Comparison with Similar Compounds

Similar Compounds

    Phenylzinc Bromide: Similar in structure but lacks the piperidino group.

    4-Methylphenylzinc Bromide: Similar but with a methyl group instead of the piperidino group.

    4-(Dimethylamino)methylphenylzinc Bromide: Similar but with a dimethylamino group.

Uniqueness

4-[(2,2,6,6-TETRAMETHYL-1-PIPERIDINO)METHYL]PHENYLZINC BROMIDE is unique due to the presence of the 2,2,6,6-tetramethylpiperidino group, which enhances its reactivity and stability. This makes it a valuable reagent in organic synthesis, particularly in forming complex molecules with high selectivity and yield.

Properties

Molecular Formula

C16H24BrNZn

Molecular Weight

375.7 g/mol

IUPAC Name

bromozinc(1+);2,2,6,6-tetramethyl-1-(phenylmethyl)piperidine

InChI

InChI=1S/C16H24N.BrH.Zn/c1-15(2)11-8-12-16(3,4)17(15)13-14-9-6-5-7-10-14;;/h6-7,9-10H,8,11-13H2,1-4H3;1H;/q-1;;+2/p-1

InChI Key

ZBXOPJKQUSCSGM-UHFFFAOYSA-M

Canonical SMILES

CC1(CCCC(N1CC2=CC=[C-]C=C2)(C)C)C.[Zn+]Br

Origin of Product

United States

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